molecular formula C15H24N2O2 B7478093 2-acetamido-N-(1-adamantyl)propanamide

2-acetamido-N-(1-adamantyl)propanamide

Cat. No. B7478093
M. Wt: 264.36 g/mol
InChI Key: WMAOTXZDWQGOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-(1-adamantyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as amantadine, which is an antiviral drug used to treat Parkinson's disease, influenza, and other viral infections. However,

Mechanism of Action

The mechanism of action of 2-acetamido-N-(1-adamantyl)propanamide involves the inhibition of the M2 protein of the influenza virus. It prevents the release of viral particles from infected cells, thereby reducing the spread of the virus. Additionally, it has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. This inhibition leads to the prevention of excitotoxicity, which is a process that contributes to neuronal death in various neurodegenerative diseases.
Biochemical and Physiological Effects:
2-acetamido-N-(1-adamantyl)propanamide has various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in the regulation of movement and mood. It also has anticholinergic effects, which can lead to side effects such as dry mouth, blurred vision, and constipation. Additionally, it has been shown to have a half-life of approximately 16-48 hours, making it a long-acting compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-acetamido-N-(1-adamantyl)propanamide in lab experiments include its well-established synthesis method, its neuroprotective effects, and its potential applications in various fields of science. However, there are also some limitations to its use, including its potential side effects, its long half-life, and its limited solubility in water.

Future Directions

There are various future directions for the research on 2-acetamido-N-(1-adamantyl)propanamide. One potential direction is the development of new derivatives with improved solubility and reduced side effects. Additionally, further research is needed to determine the potential applications of this compound in the treatment of various neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Moreover, the potential use of this compound in the treatment of chronic pain and other inflammatory conditions should also be explored.
Conclusion:
In conclusion, 2-acetamido-N-(1-adamantyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of science.

Synthesis Methods

The synthesis of 2-acetamido-N-(1-adamantyl)propanamide involves the reaction of 1-adamantanamine with acetic anhydride. The reaction produces 2-acetamido-N-(1-adamantyl)propanamide as a white crystalline solid. This synthesis method has been used in various studies to obtain the desired compound for further research.

Scientific Research Applications

2-acetamido-N-(1-adamantyl)propanamide has been extensively studied for its potential applications in various fields of science. One of the most significant applications is in the field of neuroscience, where it has been shown to have neuroprotective effects. Research has demonstrated that it can prevent the death of dopaminergic neurons, which are involved in Parkinson's disease. Moreover, it has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

2-acetamido-N-(1-adamantyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-9(16-10(2)18)14(19)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9,11-13H,3-8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAOTXZDWQGOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(1-adamantyl)propanamide

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